N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide
CAS No.:
Cat. No.: VC14812376
Molecular Formula: C20H15ClN2O4
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN2O4 |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | 4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C20H15ClN2O4/c21-15-6-11-18(19(12-15)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) |
| Standard InChI Key | MDZDNFHNCUIQHW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is a synthetic organic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a benzyloxy group, along with chloro and nitro substituents, contributes to its unique chemical properties and potential biological interactions.
Synthesis
The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide typically involves nucleophilic acyl substitution reactions. The process begins with precursor materials such as 4-chloro-3-nitrobenzoyl chloride and 4-(benzyloxy)aniline. The amine group of 4-(benzyloxy)aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of the desired benzamide product.
Biological Activities
Research indicates that N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics suggest that it may interact with specific biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
Chemical Reactions and Transformations
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide can undergo several chemical reactions, including reduction, substitution, and oxidation. For reduction reactions, palladium on carbon (Pd/C) is commonly used as a catalyst. Substitution reactions may utilize solvents like ethanol or dimethylformamide (DMF), while oxidation reactions could involve hydrogen peroxide as an oxidizing agent.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide | 329941-22-3 | Contains a benzothiazole moiety; known for antimicrobial activity. |
| N-(4-benzyloxyphenyl)-3-methyl-4-nitrobenzamide | 329941-22-1 | Similar benzyloxy and nitro groups; studied for anticancer properties. |
| N-(4-benzyloxyphenyl)-2-chloroacetamide | 19514-92-2 | Features a chloroacetamide structure; explored for medicinal applications. |
Research Findings and Future Directions
Studies on N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide suggest that it may affect various biochemical pathways by binding to specific enzymes or receptors, leading to altered biological responses. Further research is necessary to elucidate these interactions fully and explore its potential applications in drug development.
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